molecular formula C3H5Si B12686075 Silane, (1-methylethenyl)- CAS No. 18191-61-2

Silane, (1-methylethenyl)-

Cat. No.: B12686075
CAS No.: 18191-61-2
M. Wt: 69.16 g/mol
InChI Key: HMBKICCOYFZVPQ-UHFFFAOYSA-N
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Description

Silane, (1-methylethenyl)-, also known as vinylsilane, is an organosilicon compound with the chemical formula C3H6Si. This compound is characterized by the presence of a silicon atom bonded to a vinyl group (1-methylethenyl) and hydrogen atoms. Silane, (1-methylethenyl)- is a versatile compound widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (1-methylethenyl)- can be synthesized through several methods. One common method involves the reaction of acetone with chlorotrimethylsilane in the presence of triethylamine . The reaction is carried out under a nitrogen atmosphere at room temperature, followed by the addition of sodium iodide in acetonitrile. The mixture is then stirred and warmed to 35°C, resulting in the formation of the desired product.

Another method involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane through a “click” reaction between the -SH and -C=C- groups . This method is particularly useful for obtaining hydroxyl group-terminated silane.

Industrial Production Methods

Industrial production of silane, (1-methylethenyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Silane, (1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Silane, (1-methylethenyl)- can act as a hydride donor in reduction reactions.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, (1-methylethenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, (1-methylethenyl)- involves its ability to form strong chemical bonds with both organic and inorganic substrates. The vinyl group allows for various chemical modifications, while the silicon atom provides stability and reactivity. The compound can act as a radical H-donor or hydride donor, facilitating reduction reactions and enhancing the properties of composite materials .

Comparison with Similar Compounds

Silane, (1-methylethenyl)- is unique compared to other silanes due to its vinyl group, which imparts distinct reactivity and versatility. Similar compounds include:

These compounds share some common applications but differ in their specific chemical properties and reactivity, making silane, (1-methylethenyl)- a unique and valuable compound in various fields.

Properties

CAS No.

18191-61-2

Molecular Formula

C3H5Si

Molecular Weight

69.16 g/mol

InChI

InChI=1S/C3H5Si/c1-3(2)4/h1H2,2H3

InChI Key

HMBKICCOYFZVPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)[Si]

Origin of Product

United States

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